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Compound of Interest

Compound Name: 2-Chloropyrimidine-4,5-diamine

Cat. No.: B081863 Get Quote

Introduction
2-chloro-4,5-diaminopyrimidine (CAS: 14631-08-4) is a substituted pyrimidine that serves as a

vital heterocyclic building block in medicinal chemistry and materials science. Its unique

arrangement of chloro and vicinal diamino functional groups makes it a versatile precursor for

the synthesis of more complex molecules, including purine analogs and potential therapeutic

agents. For researchers in drug discovery and development, a thorough understanding of its

fundamental physical properties is not merely academic; it is a prerequisite for successful

downstream applications, from reaction optimization and purification to formulation and

analytical method development.

This guide provides a comprehensive overview of the core physical properties of 2-chloro-4,5-

diaminopyrimidine. Moving beyond a simple datasheet, it delves into the causality behind

experimental choices and provides field-proven, detailed methodologies for key

characterization experiments. The objective is to equip scientists with the foundational

knowledge required to handle, characterize, and utilize this compound with confidence and

precision.

Core Physicochemical Identifiers
A consistent and accurate identification of a chemical entity is the bedrock of reproducible

science. The following table summarizes the key identifiers for 2-chloro-4,5-diaminopyrimidine.
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Identifier Value Source

CAS Number 14631-08-4 [1]

Molecular Formula C₄H₅ClN₄ [1][2][3]

Molecular Weight 144.56 g/mol [1]

IUPAC Name 2-chloropyrimidine-4,5-diamine [1]

InChI

InChI=1S/C4H5ClN4/c5-4-8-1-

2(6)3(7)9-4/h1H,6H2,

(H2,7,8,9)

[1]

InChIKey
QDUJVEOOSNUDDW-

UHFFFAOYSA-N
[1][4]

Canonical SMILES C1=C(C(=NC(=N1)Cl)N)N [1]

Fundamental Physical Properties
The bulk physical properties of a compound dictate its handling, storage, and processing

requirements. While extensive experimental data for this specific isomer is not as prevalent as

for its 2,4-diamino-6-chloro counterpart (CAS: 156-83-2), computed properties and data from

suppliers provide a baseline. Experimental verification is always recommended.

Property Value / Description Source / Note

Appearance Solid powder
General observation for similar

compounds.

Melting Point
Data not readily available in

refereed sources.

The related isomer, 2,6-

Diamino-4-chloropyrimidine,

has a melting point of 199-202

°C. Experimental

determination is crucial.

XLogP3-AA 0.1 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 4 [1]
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Workflow for Physical Property Characterization
The logical flow for characterizing a new or sparsely documented compound involves a

systematic progression from basic identification to complex solution-state behavior.
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Determine Purity
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(Spectrophotometric Titration)
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Caption: A logical workflow for the physical characterization of a research compound.

Solubility Profile: A Critical Parameter
Solubility is arguably one of the most critical physical properties in drug discovery, directly

influencing bioavailability, formulation, and the design of in-vitro assays.[5][6] It is essential to

distinguish between two key types of solubility measurements:

Kinetic Solubility: Measures the concentration of a compound upon precipitation after a small

amount of a concentrated DMSO stock is added to an aqueous buffer. It's a high-throughput

screen used early in discovery to flag problematic compounds.[7]
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Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a

saturated solution. It is the "gold standard" measurement, crucial for pre-formulation and

later-stage development.[7][8]

Experimental Protocol: Thermodynamic Solubility via
Shake-Flask Method
The Shake-Flask method remains the definitive standard for determining thermodynamic

solubility due to its direct measurement of the compound at equilibrium.[8][9]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a

constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is

then analyzed to determine the final concentration.

Methodology:

Preparation: Add an excess of 2-chloro-4,5-diaminopyrimidine (e.g., 2-5 mg) to a known

volume (e.g., 1 mL) of the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass

vial.

Equilibration: Seal the vial and place it in a shaker or rotator bath set to a constant

temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour period is often sufficient,

but longer times may be needed to ensure equilibrium is reached.[9]

Phase Separation: To separate the undissolved solid from the saturated solution, centrifuge

the vial at high speed (e.g., 14,000 rpm for 15 minutes). Causality Note: Filtration is an

alternative, but the compound may adsorb to the filter material, leading to an

underestimation of solubility.[5] Centrifugation avoids this pitfall.

Sampling: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb

the solid pellet.

Quantification: Dilute the supernatant into a suitable mobile phase and determine the

concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS. A

standard calibration curve of the compound must be prepared in the same analytical solvent.
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Calculation: The solubility is reported in units such as µg/mL or µM based on the measured

concentration and the molecular weight of the compound.

1. Add Excess Solid
to Buffer

2. Agitate for 24-48h
at Constant Temp

3. Centrifuge to
Separate Phases

4. Sample Supernatant

5. Quantify Concentration
(HPLC/LC-MS)

Result:
Thermodynamic Solubility

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask thermodynamic solubility determination.

Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and determines the extent of ionization

of a molecule at a given pH. For a drug candidate, the pKa is paramount as it governs

solubility, membrane permeability, and receptor binding interactions. 2-chloro-4,5-
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diaminopyrimidine contains multiple basic centers (two amino groups and two ring nitrogens),

making its ionization behavior complex and highly relevant to its biological activity.

Experimental Protocol: pKa Determination via UV-Metric
Titration
This method is ideal for compounds possessing a chromophore that changes absorbance upon

ionization, and it is particularly useful for sparingly soluble compounds.[10]

Principle: The UV-Vis absorbance spectrum of the compound is recorded at various pH values.

The pKa is the pH at which the protonated and deprotonated forms of the molecule are present

in equal concentrations, which corresponds to the inflection point of a plot of absorbance vs.

pH.[10]

Methodology:

Stock Solution: Prepare a concentrated stock solution of 2-chloro-4,5-diaminopyrimidine in a

suitable solvent like methanol or DMSO.

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to

pH 12). A universal buffer or individual buffers (e.g., phosphate, borate) can be used.

Sample Preparation: Add a small, constant volume of the stock solution to each buffer,

ensuring the final organic solvent concentration is low (e.g., <1%) to minimize its effect on

pH.

Spectral Acquisition: Record the UV-Vis spectrum for each sample. Identify an analytical

wavelength where the absorbance difference between the ionized and unionized forms is

maximal.

Data Analysis: Plot the absorbance at the chosen wavelength against the measured pH of

each buffer.

pKa Calculation: Fit the resulting sigmoidal curve to the appropriate equation (e.g.,

Henderson-Hasselbalch). The pKa is determined from the inflection point of the curve.[10]
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Caption: Workflow for pKa determination using UV-metric titration.

Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and quality control of

chemical compounds.

Mass Spectrometry (MS): Provides information on the mass of the molecule and its

fragmentation patterns. For 2-chloro-4,5-diaminopyrimidine, the expected monoisotopic

mass is 144.02027 Da.[1] GC-MS data shows a prominent molecular ion peak at m/z 144

and a significant fragment at m/z 109, corresponding to the loss of chlorine.[1]

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The IR

spectrum is expected to show characteristic absorption bands for:

N-H stretching: (Primary amines) ~3300-3500 cm⁻¹

C=N and C=C stretching: (Pyrimidine ring) ~1550-1650 cm⁻¹

C-Cl stretching: ~600-800 cm⁻¹

UV-Visible Spectroscopy: Provides information about the electronic transitions within the

molecule. This technique is also the basis for quantitative analysis via the Beer-Lambert law.

In methanol, 2-chloro-4,5-diaminopyrimidine exhibits a spectrum available in the

SpectraBase database.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the

carbon-hydrogen framework of the molecule. The ¹H NMR spectrum in a solvent like DMSO-

d₆ is expected to show:
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A singlet for the aromatic proton on the pyrimidine ring (H-6).

Two distinct broad singlets for the non-equivalent amino groups (-NH₂) at positions 4 and

5. The chemical shifts of these protons are influenced by the electronic effects of the

chloro and amino substituents.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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